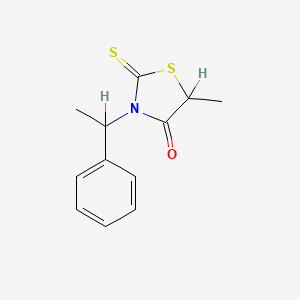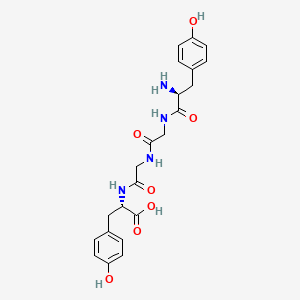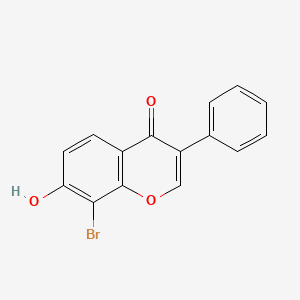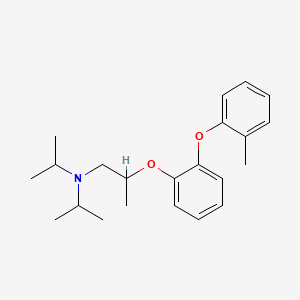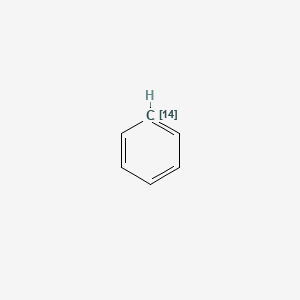
Benzene-14C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-14C is a radiolabeled compound where the carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. This isotope has a half-life of approximately 5,730 years, making it useful for tracing and dating purposes in various scientific fields . This compound is particularly valuable in research due to its ability to track the metabolic pathways and environmental fate of benzene and its derivatives.
准备方法
Synthetic Routes and Reaction Conditions: Benzene-14C can be synthesized through the thermal oxidation of carbon-14-labeled carbon dioxide to form carbon-14-labeled benzene. This process involves multiple chemical steps, including the conversion of carbon dioxide to carbon monoxide and then to benzene .
Industrial Production Methods: In industrial settings, this compound is typically produced using a sample oxidizer that can accommodate solid samples. The process involves the thermal oxidation of carbon-14-labeled compounds to produce this compound . This method is efficient and allows for the production of this compound in relatively large quantities.
化学反应分析
Types of Reactions: Benzene-14C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenol, benzaldehyde, and other oxygenated compounds.
Reduction: Reduction reactions can convert this compound to cyclohexane and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products:
Oxidation: Phenol, benzaldehyde, benzoic acid.
Reduction: Cyclohexane, cyclohexanol.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene
科学研究应用
Benzene-14C has a wide range of applications in scientific research:
作用机制
The mechanism of action of benzene-14C involves its incorporation into various biochemical pathways. In biological systems, this compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as benzene oxide, which can bind to cellular macromolecules and cause toxicity . The molecular targets include DNA, proteins, and lipids, leading to various toxic effects, including hematotoxicity and carcinogenicity .
相似化合物的比较
Toluene-14C: Similar to benzene-14C but with a methyl group attached to the benzene ring.
Hexachlorothis compound: A chlorinated derivative of this compound used to study the environmental fate of chlorinated hydrocarbons.
Pentachlorothis compound: Another chlorinated benzene derivative used in similar studies.
Uniqueness: this compound is unique due to its simple structure and widespread use as a model compound in various scientific studies. Its radiolabeling with carbon-14 allows for precise tracking and analysis of its behavior in different environments and biological systems .
属性
CAS 编号 |
27271-55-2 |
|---|---|
分子式 |
C6H6 |
分子量 |
80.10 g/mol |
IUPAC 名称 |
(114C)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2 |
InChI 键 |
UHOVQNZJYSORNB-NJFSPNSNSA-N |
手性 SMILES |
C1=CC=[14CH]C=C1 |
规范 SMILES |
C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

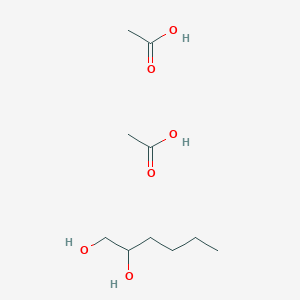
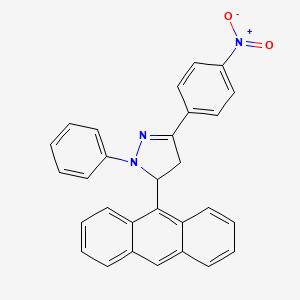
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
